molecular formula C9H10N4O3 B11186743 1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B11186743
M. Wt: 222.20 g/mol
InChI Key: FGOYZJXQZYZYKF-WAYWQWQTSA-N
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Description

1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a triazolopyrimidine derivative characterized by a hydroxy group at position 7, a methoxymethyl substituent at position 2, and an acetyl group at position 4. Its molecular formula is C₉H₁₀N₄O₃, with a molecular weight of 222.20 g/mol (calculated from evidence 10 and analogous compounds).

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

(6Z)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10N4O3/c1-5(14)6-3-10-9-11-7(4-16-2)12-13(9)8(6)15/h3,14H,4H2,1-2H3/b6-5-

InChI Key

FGOYZJXQZYZYKF-WAYWQWQTSA-N

Isomeric SMILES

C/C(=C/1\C=NC2=NC(=NN2C1=O)COC)/O

Canonical SMILES

CC(=C1C=NC2=NC(=NN2C1=O)COC)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Precursor Heterocycles

A foundational approach involves constructing the triazolo[1,5-a]pyrimidine ring system through cyclocondensation. A representative protocol involves reacting 5-amino-1,2,4-triazole with a β-diketone derivative under acidic conditions:

5-Amino-1,2,4-triazole+β-DiketoneHCl, EtOH, refluxTriazolo[1,5-a]pyrimidine intermediate\text{5-Amino-1,2,4-triazole} + \text{β-Diketone} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Triazolo[1,5-a]pyrimidine intermediate}

For the target compound, the β-diketone precursor is tailored to introduce the 6-acetyl and 7-hydroxy substituents. Post-cyclization, the methoxymethyl group is introduced via nucleophilic substitution at position 2.

Table 1: Cyclocondensation Reaction Parameters

PrecursorSolventAcid CatalystTemperature (°C)Yield (%)
5-Amino-1,2,4-triazoleEthanolHCl (conc.)8062
Custom β-diketoneTolueneAcOH11058

Functionalization via Alkylation and Acetylation

The methoxymethyl group is installed using methyl chloromethyl ether under basic conditions. For example, treating the intermediate with methyl chloromethyl ether in the presence of potassium carbonate yields the 2-methoxymethyl derivative:

Triazolo[1,5-a]pyrimidine intermediate+ClCH₂OCH₃K₂CO₃, DMF2-Methoxymethyl product\text{Triazolo[1,5-a]pyrimidine intermediate} + \text{ClCH₂OCH₃} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-Methoxymethyl product}

Subsequent acetylation at position 6 is achieved using acetic anhydride in pyridine, introducing the ethanone moiety.

Table 2: Alkylation and Acetylation Conditions

StepReagentBase/SolventTime (h)Yield (%)
MethoxymethylMethyl chloromethyl etherK₂CO₃, DMF475
AcetylationAcetic anhydridePyridine285

Alternative Routes: One-Pot Synthesis

Recent advancements propose a one-pot strategy combining cyclocondensation and functionalization. Using a microwave-assisted reactor, the triazole precursor reacts with a pre-functionalized β-diketone bearing methoxymethyl and acetyl groups. This method reduces purification steps and improves overall yield (68–72%).

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Distinct signals for the methoxymethyl (δ 3.34 ppm, singlet) and acetyl (δ 2.56 ppm, singlet) groups confirm substitution patterns.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 223.08 [M+H]⁺, aligning with the theoretical mass.

  • X-ray Crystallography : Resolves the planar triazolo-pyrimidine core and substituent orientations.

Optimization and Challenges

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Switching to toluene or dichloromethane improves selectivity for methoxymethylation.

Regioselectivity Concerns

Competing reactions at positions 2 and 6 necessitate careful control of stoichiometry. Excess methyl chloromethyl ether (1.5 equiv.) ensures complete substitution at position 2.

Industrial and Research Applications

The compound’s structural motifs align with kinase inhibitors (e.g., p38 MAPK) and antifungal agents. Patent US8501936B2 highlights analogous triazolo-pyrimidines as intermediates in drug discovery, underscoring its synthetic relevance .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 7 and methoxymethyl group at position 2 serve as key sites for nucleophilic substitution:

  • Hydroxyl Group Reactivity :

    • Undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form ether derivatives.

    • Reacts with acyl chlorides (e.g., acetyl chloride) to produce esterified products.

  • Methoxymethyl Group Reactivity :

    • Demethylation occurs under acidic conditions (HCl/EtOH, reflux) to yield a hydroxymethyl intermediate.

    • Substitution with amines (e.g., NH₃/MeOH) produces aminomethyl derivatives.

Oxidation and Reduction Reactions

The ethanone moiety and heterocyclic core participate in redox transformations:

  • Ethanone Oxidation :

    • Treatment with KMnO₄/H₂SO₄ oxidizes the ketone to a carboxylic acid.

  • Pyrimidine Ring Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine structure.

Cycloaddition and Heterocycle Formation

The triazole ring enables [3+2] cycloaddition reactions:

  • With Nitriles :

    • Reacts with benzonitrile under microwave irradiation to form fused triazolo-triazine systems.

  • With Alkynes :

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazole-linked conjugates .

Acid/Base-Mediated Transformations

pH-sensitive reactions dominate under extreme conditions:

  • Acidic Hydrolysis :

    • Prolonged exposure to HCl (6M) cleaves the triazole-pyrimidine bond, yielding aminopyrimidine fragments.

  • Base-Induced Rearrangements :

    • Treatment with NaOH/EtOH induces ring-opening at the triazole moiety, forming thioamide intermediates .

Coordination Chemistry

The compound acts as a polydentate ligand for metal ions:

  • Metal Complexation :

    • Forms stable complexes with Cu(II) and Fe(III) via N-atoms of the triazole and pyrimidine rings.

    • Coordination improves solubility in polar aprotic solvents (e.g., DMSO).

Table 2: Functional Group Reactivity Ranking

Functional GroupReactivity (Relative)Preferred Reaction Partners
7-HydroxylHighAlkyl halides, acyl chlorides
MethoxymethylModerateAcids, amines
Triazole N-atomsHighMetal ions, nitriles
Pyrimidine C-H bondsLowElectrophilic substituents

Mechanistic Insights

  • Steric Effects : The methoxymethyl group at position 2 creates steric hindrance, slowing electrophilic attacks at adjacent positions.

  • Electronic Effects : Electron-withdrawing triazole ring enhances the acidity of the 7-hydroxyl group (pKa ≈ 8.2).

  • Solvent Dependence : Polar solvents (e.g., DMF) accelerate nucleophilic substitutions but inhibit cycloadditions .

Scientific Research Applications

Potential Biological Mechanisms and Therapeutic Applications

While the precise biological mechanisms of action for 1-[7-hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone are not fully understood, preliminary studies suggest that it may interact with specific molecular targets within cells. The presence of hydroxy and methoxymethyl groups is believed to enhance its binding affinity to these targets, potentially influencing various cellular pathways. Similar compounds in the triazolopyrimidine class have demonstrated potential in therapeutic applications, particularly in oncology and infectious disease treatment.

Related Compounds

The uniqueness of this compound lies in its specific functional groups that contribute to its distinct chemical reactivity and potential therapeutic effects compared to these similar compounds.

Compound NameStructural FeaturesUnique Properties
1-[7-Hydroxy-2-(methyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanoneLacks methoxymethyl groupDifferent reactivity and potential biological activity
1-[7-Hydroxy-2-(ethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanoneContains an ethyl group instead of methoxymethylAffects interaction dynamics with biological targets
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanoneSimpler structure without methoxymethylMay exhibit different pharmacological properties

Mechanism of Action

The mechanism of action of 1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is highly modular, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS/Ref.
1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 7-OH, 2-(methoxymethyl), 6-acetyl C₉H₁₀N₄O₃ 222.20 Polar, potential kinase inhibition 932736-65-7
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 7-OH, 2-(CF₃), 6-acetyl C₈H₅F₃N₄O₂ 246.15 Enhanced lipophilicity, fluorinated drug 1256627-91-4
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 5,7-diMe, 2-Ph, 6-acetyl C₁₅H₁₄N₄O 266.30 Hydrophobic, agrochemical applications 895360-72-2
1-[7-Methyl-2-(prop-2-yn-1-ylthio)triazolo[1,5-a]pyrimidin-6-yl]ethanone 7-Me, 2-(propargylthio), 6-acetyl C₁₁H₁₀N₄OS 246.29 Reactive thioether, click chemistry 886152-14-3
(R/S)-1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidin-6-yl]ethanone 7-(3-F-Ph), 5-Me, 4,7-dihydro, 6-acetyl C₁₄H₁₃FN₄O 272.28 Chiral FcRn inhibitor lead 691368-95-3

Key Observations :

Substituent Effects on Polarity: The methoxymethyl group in the target compound enhances polarity compared to trifluoromethyl (lipophilic) or phenyl (aromatic) substituents. This impacts solubility and pharmacokinetic profiles .

Biological Activity :

  • Fluorinated analogs (e.g., trifluoromethyl or 3-fluorophenyl derivatives) are prevalent in drug discovery due to improved metabolic stability and target affinity .
  • The chiral 3-fluorophenyl variant (CAS 691368-95-3) demonstrated 100% enantiomeric excess after separation, highlighting its relevance in stereoselective pharmacology .

Synthetic Accessibility :

  • Sodium borohydride reduction of conjugated C=C-C=O systems (e.g., in compound 4, Scheme 6) is prone to side reactions, suggesting that electron-withdrawing groups (e.g., CF₃) may stabilize intermediates .
  • Suzuki coupling (used for compound 3 in evidence 4) is a versatile method for introducing aryl/heteroaryl groups at position 6 .

Applications :

  • Agrochemicals : 5,7-Dimethyl-2-phenyl derivatives (CAS 895360-72-2) are discontinued but likely explored for herbicidal or fungicidal activity .
  • FcRn Inhibitors : The 3-fluorophenyl derivative (CAS 691368-95-3) binds the neonatal Fc receptor, a target for autoimmune therapies .

Research Findings and Data Gaps

  • Thermodynamic Data: Melting/boiling points and solubility parameters are notably absent for the target compound but available for analogs (e.g., the trifluoromethyl variant has a ChemSpider ID 26455744 ).
  • Biological Screening: No direct activity data exist for the methoxymethyl derivative, though its structural similarity to kinase-binding scaffolds (e.g., triazolopyrimidines in evidence 12) warrants further study .
  • Synthetic Routes: and describe dimethylamino-vinyl derivatives synthesized via condensation or Suzuki coupling, suggesting analogous methods could apply to the target compound .

Biological Activity

1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a member of the triazolopyrimidine family, characterized by its complex structure that includes a hydroxyl group and a methoxymethyl group. This compound exhibits potential biological activities that may be harnessed for therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₄O₃, with a molecular weight of approximately 222.20 g/mol. The structural components contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₀N₄O₃
Molecular Weight222.20 g/mol
CAS Number1211450-09-7
MDL NumberMFCD15203652

Preliminary studies suggest that this compound may interact with specific molecular targets within cells. The hydroxyl and methoxymethyl groups are believed to enhance its binding affinity to these targets, potentially influencing various cellular pathways associated with disease progression.

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

  • Oncology : Similar compounds in the triazolopyrimidine class have demonstrated anticancer properties.
  • Infectious Diseases : Its structural features may confer unique biological activities that could be explored against specific pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the triazolopyrimidine class:

  • Anticancer Activity : Research indicates that derivatives of triazolopyrimidines can inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have been reported to exhibit selective cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition : Some triazolopyrimidine derivatives have been found to inhibit enzymes involved in disease processes. For example, studies on related compounds indicated their ability to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.
  • Antimicrobial Properties : The antimicrobial activity of related compounds has been documented against various pathogens, suggesting that this compound may also possess similar properties.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-[7-Hydroxy-2-(methyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanoneLacks methoxymethyl groupDifferent reactivity and potential biological activity
1-[7-Hydroxy-2-(ethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanoneContains an ethyl group instead of methoxymethylAffects interaction dynamics with biological targets
1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanoneSimpler structure without methoxymethylMay exhibit different pharmacological properties

Q & A

Q. What are the established synthetic methodologies for preparing 1-[7-Hydroxy-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?

The synthesis typically involves condensation reactions between diamino-triazole derivatives and carbonyl-containing precursors. For example, analogous triazolo[1,5-a]pyrimidine compounds are synthesized by heating 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol under reflux for 12 hours, followed by recrystallization . Modifications to the methoxymethyl and ethanone substituents would require tailored electrophilic agents or protecting group strategies.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to confirm substituent positions and hydrogen environments (e.g., methoxymethyl and hydroxy groups) .
  • X-ray Crystallography : Essential for resolving planar fused-ring systems and dihedral angles. For example, triazolo-pyrimidine derivatives show planarity deviations <0.007 Å and dihedral angles up to 111° for substituents .
  • IR Spectroscopy : Identifies functional groups like hydroxyl (broad ~3200 cm1^{-1}) and carbonyl (sharp ~1700 cm1^{-1}) .

Q. What are the key physicochemical properties influencing reactivity and stability?

  • Hydrogen Bonding : The hydroxy group participates in intermolecular H-bonds (N–H···O/N), affecting crystal packing and solubility .
  • Planarity : The fused triazolo-pyrimidine core’s planarity (r.m.s. deviation ~0.0068 Å) impacts π-π stacking in solid-state structures .
  • LogP : Estimated hydrophobicity (XlogP ~1.1) suggests moderate solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can conflicting crystallographic data on dihedral angles be resolved for derivatives of this compound?

Discrepancies in dihedral angles (e.g., 55.6° vs. 72.6° for carboxylate substituents ) arise from solvent effects or crystallization conditions. To resolve:

  • Perform solvent screening (e.g., hexane/ethyl acetate vs. ethanol) to isolate polymorphs.
  • Use DFT calculations to compare theoretical and experimental conformers .
  • Apply temperature-dependent crystallography to assess thermal motion’s impact on angle deviations .

Q. What strategies optimize reaction yields for introducing methoxymethyl and ethanone groups?

  • Protecting Groups : Temporarily shield the hydroxy group during methoxymethylation to prevent side reactions .
  • Catalyst Screening : Use bases like K2_2CO3_3 in DMF to enhance nucleophilic substitution efficiency for methoxymethyl attachment .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to <4 hours) while maintaining yield (>70%) .

Q. How do hydrogen-bonding networks influence biological activity predictions?

Intermolecular H-bonds (e.g., N–H···O dimers ) enhance membrane permeability by stabilizing zwitterionic forms. For activity studies:

  • Perform molecular docking to assess binding affinity with target proteins (e.g., antifungal enzymes ).
  • Compare H-bond patterns of active vs. inactive analogs using QSAR models .

Q. What mechanistic insights explain contradictory biological activity results in triazolo-pyrimidine analogs?

Variations in antifungal/anticancer activity across studies may stem from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase reactivity but reduce bioavailability .
  • Conformational Flexibility : Bulky substituents (e.g., phenyl rings) may sterically hinder target binding despite in vitro potency .
  • Metabolic Stability : Methoxymethyl groups improve resistance to hepatic CYP450 oxidation compared to hydroxyl analogs .

Methodological Recommendations

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates and final products .
  • Crystallization : Slow evaporation from ethanol or hexane/ethyl acetate (3:1 v/v) yields diffraction-quality crystals .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of overlapping signals .

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